(4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid
Overview
Description
(4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid is a compound with multifaceted applications in various scientific domains. The boronic acid group confers unique chemical properties, making it valuable in organic synthesis and medical research. The presence of the sulfamoyl and silyl groups further enhances its versatility and functional potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid typically involves multiple steps:
Formation of the sulfamoyl intermediate: The sulfamoyl moiety is prepared by reacting a suitable amine with sulfonyl chloride under controlled conditions.
Introduction of the silyl protecting group: tert-Butyldimethylsilyl chloride is added to the intermediate under anhydrous conditions to protect the hydroxyl group.
Boration reaction: The key boronic acid group is introduced through a palladium-catalyzed cross-coupling reaction with a boron-containing reagent.
Industrial Production Methods
Industrial-scale production of this compound involves optimizing reaction parameters such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow processes and automation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, typically facilitated by reagents like hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions, while the sulfamoyl and silyl groups can be modified under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, base like potassium carbonate.
Major Products
From Oxidation: Oxidized derivatives with modified functional groups.
From Reduction: Reduced derivatives retaining the core structure.
From Substitution: Cross-coupled products with various organic moieties.
Scientific Research Applications
Chemistry
In organic synthesis, (4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid is used as a building block for creating complex molecules. Its boronic acid group is crucial for palladium-catalyzed coupling reactions, which are integral in the formation of carbon-carbon bonds.
Biology
The compound is investigated for its potential as a biological probe due to its boronic acid moiety, which can bind to diols and other biologically relevant functional groups. This makes it a valuable tool in the study of carbohydrate interactions and enzyme functions.
Medicine
In medical research, this compound is explored for its potential in drug development. Its ability to engage in reversible covalent interactions with biological targets offers promise for therapeutic applications.
Industry
Industrially, the compound is utilized in the development of advanced materials, including polymers and coatings, due to its reactive functional groups and ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of (4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid largely depends on its interactions with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and related groups, which is significant in biological contexts such as enzyme inhibition. The sulfamoyl and silyl groups also contribute to its reactivity and interactions with other molecules, influencing pathways in both chemical reactions and biological systems.
Comparison with Similar Compounds
Similar Compounds
(4-Sulfamoylphenyl)boronic acid: Shares the boronic acid and sulfamoyl groups but lacks the silyl protection.
(4-Aminophenyl)boronic acid: Has a similar boronic acid group but with an amine instead of sulfamoyl.
(4-(N-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid: Similar structure without the silyl group.
Highlighting Uniqueness
(4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid is unique due to the presence of the tert-butyldimethylsilyl protecting group, which enhances its stability and modifies its reactivity compared to other boronic acids. This makes it particularly valuable in synthetic applications where protection of sensitive functional groups is necessary.
Properties
IUPAC Name |
[4-[2-[tert-butyl(dimethyl)silyl]oxyethylsulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO5SSi/c1-14(2,3)23(4,5)21-11-10-16-22(19,20)13-8-6-12(7-9-13)15(17)18/h6-9,16-18H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIHSUDDNJJGBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCO[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO5SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657454 | |
Record name | {4-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-53-7 | |
Record name | B-[4-[[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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